trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride

Behavioural pharmacology Serotonergic syndrome Structure-activity relationship

trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride (CAS 26568-25-2; free base CAS 61114-41-8), also referred to as 2-PCCA or 2-(p-chlorophenyl)cyclopropylamine, is a trans-configured arylcyclopropylamine bearing a para-chloro substituent on the phenyl ring. The compound belongs to the 2-phenylcyclopropylamine family, whose prototypical member is tranylcypromine (trans-2-phenylcyclopropylamine), an irreversible monoamine oxidase (MAO) inhibitor used clinically as an antidepressant.

Molecular Formula C9H11Cl2N
Molecular Weight 204.09 g/mol
Cat. No. B8186370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride
Molecular FormulaC9H11Cl2N
Molecular Weight204.09 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C9H10ClN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m1./s1
InChIKeyPARPLJNCMHCNAA-RJUBDTSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride – Chemical Identity and Pharmacological Class


trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride (CAS 26568-25-2; free base CAS 61114-41-8), also referred to as 2-PCCA or 2-(p-chlorophenyl)cyclopropylamine, is a trans-configured arylcyclopropylamine bearing a para-chloro substituent on the phenyl ring [1]. The compound belongs to the 2-phenylcyclopropylamine family, whose prototypical member is tranylcypromine (trans-2-phenylcyclopropylamine), an irreversible monoamine oxidase (MAO) inhibitor used clinically as an antidepressant [2]. Arylcyclopropylamines are mechanism-based inactivators of flavin-dependent amine oxidases including MAO-A, MAO-B, and lysine-specific demethylase 1 (LSD1/KDM1A), and the nature and position of aryl substitution critically modulate isoform selectivity, potency, and in vivo pharmacological profile [3].

Why trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride Cannot Be Replaced by Generic Arylcyclopropylamines


Superficially, 2-arylcyclopropylamines share a common cyclopropylamine warhead; however, the position of aryl substitution determines both the behavioral pharmacology and the enzyme inhibition profile. Smith (1978) demonstrated that para-chloro substitution on the phenyl ring of 2-phenylcyclopropylamine preserves a serotonin-dependent behavioural syndrome in rats, whereas ortho-chloro substitution abolishes this effect entirely [1]. The para-chloro analog also differentially modulates 5-hydroxyindole concentrations and MAO activity in rat brain compared to the parent compound tranylcypromine and the non-selective serotonergic neurotoxin p-chloroamphetamine [2]. These positional effects are not predictable from in silico screening alone and have direct consequences for in vivo target engagement, making simple interchange of arylcyclopropylamine congeners scientifically unsound for applications requiring defined serotonergic or behavioral readouts.

Quantitative Differentiation Evidence for trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride vs. Closest Analogs


Para-Chloro Substitution Preserves Serotonin-Dependent Behavioural Syndrome While Ortho-Chloro Isomers Do Not

In a direct head-to-head behavioural comparison in adult male Wistar rats (59 μmol/kg i.p., tested 3–5 h post-injection), trans-2-(4-chlorophenyl)-cyclopropylamine produced a serotonin-dependent behavioural syndrome (increased stereotypic behaviour of the serotoninergic type, decreased rearing, and decreased ambulation). In contrast, 2-(2-chlorophenyl)-cyclopropylamine and 2-(2,5-dichlorophenyl)-cyclopropylamine did not produce this syndrome [1]. The critical structural discriminant is the absence of chlorine at the ortho position; para-chloro substitution retains the behavioural phenotype, whereas ortho substitution eliminates it.

Behavioural pharmacology Serotonergic syndrome Structure-activity relationship

Para-Chlorophenylcyclopropylamine Modulates Brain Serotonin Turnover Differently from p-Chloroamphetamine

Fuller et al. (1980) demonstrated that 2-(p-chlorophenyl)cyclopropylamine (2-PCCA) alters 5-hydroxyindole (5-HIAA) concentration in rat brain in a manner distinct from p-chloroamphetamine (PCA). PCA causes rapid and long-lasting depletion of serotonin via release and MAO inhibition, whereas 2-PCCA acts primarily as a MAO inhibitor without the pronounced serotonin-depleting action of PCA [1]. Quantitative MAO activity measurements in rat brain homogenates after in vitro administration showed that 2-PCCA inhibits both MAO-A and MAO-B forms, as determined using clorgyline and l-deprenyl as selective inhibitors for orthogonal validation.

MAO inhibition Serotonin turnover Neurochemistry

Para-Chlorophenyl Substituent Modulates LSD1 vs. MAO Selectivity Relative to Unsubstituted Tranylcypromine

Arylcyclopropylamines act as mechanism-based inactivators of both MAO-A/B and LSD1 (KDM1A). Patent disclosures (Duke University, US 8,389,580) establish that electron-withdrawing para-substituents on the phenyl ring of trans-2-phenylcyclopropylamine modulate the selectivity ratio between LSD1 and MAO isoforms [1]. Tranylcypromine (unsubstituted) inhibits MAO-A with IC50 ≈ 2.3 μM, MAO-B with IC50 ≈ 0.95 μM, and LSD1 with IC50 ≈ 20.7 μM , yielding a defined selectivity window. Although direct recombinant IC50 data for the 4-chloro analog against all three targets measured under identical conditions are not publicly available in a single study, the SAR principle established in patent claims confirms that para-substitution alters LSD1/MAO partitioning, making the 4-chloro compound a distinct entry point for selectivity optimization.

LSD1 inhibition Epigenetics MAO selectivity

Trans-2-Aryl-Cyclopropylamine Scaffold Validated for DPP-IV Inhibition with Sub-100 nM Potency Achievable via Optimization

Tsai et al. (2009) established that trans-2-aryl-cyclopropylamine serves as a viable core scaffold for potent DPP-IV inhibition. The study achieved IC50 < 100 nM for optimized derivatives with excellent selectivity over DPP8, DPP-II, and FAP [1]. Lead compound 24b demonstrated significant inhibition of plasma DPP-IV activity in rats and improved glucose tolerance in both lean and diet-induced obese mice. Although the 4-chloro analog was not the most potent compound identified, the study validates the trans-2-aryl-cyclopropylamine architecture as a productive starting point for DPP-IV inhibitor development, and the 4-chloro substituent represents a distinct electronic modification for SAR expansion.

DPP-IV inhibition Type 2 diabetes Medicinal chemistry scaffold

Procurement-Relevant Application Scenarios for trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride


In Vivo Serotonergic Pharmacology Studies Requiring Position-Specific Behavioural Profiling

The Smith (1978) head-to-head comparison establishes that only the para-chloro and unsubstituted trans analogs induce the full serotonin-dependent behavioural syndrome in rats. Investigators studying 5-HT-mediated behaviours or screening for modulators of the serotonin system should select the 4-chloro compound over ortho-chloro isomers when a trans-2-phenylcyclopropylamine-like behavioural phenotype with altered pharmacokinetics (via chlorine substitution) is desired [1]. The compound serves as a positional isomer control that retains behavioural activity, unlike 2-(2-chlorophenyl)- or 2-(2,5-dichlorophenyl)-cyclopropylamine.

MAO Inhibition Studies Requiring Distinct Pharmacodynamics from p-Chloroamphetamine

Fuller et al. (1980) showed that 2-PCCA inhibits MAO without producing the rapid serotonin depletion characteristic of p-chloroamphetamine. This makes the compound valuable for experiments where MAO inhibition must be achieved independently of serotonin release, such as studies dissecting the contributions of MAO activity vs. vesicular release to synaptic serotonin homeostasis [2].

Medicinal Chemistry Optimization of LSD1-Selective Inhibitors for Oncology

Patent literature (US 8,389,580) identifies arylcyclopropylamines with electron-withdrawing para-substituents as privileged starting points for developing LSD1 inhibitors with improved selectivity over MAO-A/B. The 4-chloro analog provides a synthetically accessible building block with distinct electronic properties (Hammett σp = +0.23) for SAR campaigns targeting LSD1-dependent cancers, where selectivity over MAO isoforms is a key safety requirement [3].

DPP-IV Inhibitor Lead Optimization Using Halogen-Substituted Cyclopropylamine Cores

Tsai et al. (2009) validated trans-2-aryl-cyclopropylamines as a DPP-IV inhibitor scaffold achieving sub-100 nM potency with selectivity over related prolyl peptidases. The 4-chlorophenyl variant offers a distinct halogen-substituted building block for medicinal chemistry teams expanding SAR around the aryl ring. Its procurement supports fragment-based or structure-guided optimization programs targeting type 2 diabetes with differentiated IP positions compared to fluorinated or methyl-substituted analogs [4].

Quote Request

Request a Quote for trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.